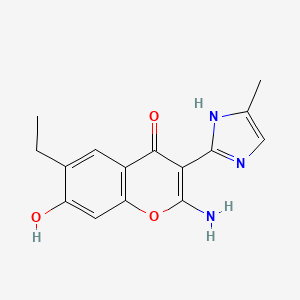

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

説明

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one , with CAS number 1092333-30-6 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

The molecular formula of the compound is with a molecular weight of 285.3 g/mol . The structure features a chromenone moiety substituted with an amino group and a hydroxyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.3 g/mol |

| CAS Number | 1092333-30-6 |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound using various cancer cell lines. The compound was tested against A549 human lung adenocarcinoma cells and showed promising results.

Case Study: A549 Cell Viability

In a controlled study, the compound was administered at a concentration of 100 µM for 24 hours , and cell viability was assessed using the MTT assay. The results indicated a significant reduction in cell viability:

| Treatment | Viability (%) |

|---|---|

| Control (no treatment) | 100 |

| Compound at 100 µM | 64 |

| Cisplatin (standard drug) | 50 |

These findings suggest that the compound exhibits moderate cytotoxicity against lung cancer cells, potentially offering a new avenue for therapeutic development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 8 µg/mL |

| Escherichia coli (Gram-negative) | 32 µg/mL |

The results indicate that the compound has stronger activity against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Further studies are needed to elucidate these mechanisms, particularly focusing on how the imidazole ring contributes to its biological activity.

科学的研究の応用

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of chromenone compounds can possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.

- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases.

- Enzyme Inhibition : The imidazole ring may allow for interactions with various enzymes, potentially serving as an inhibitor for specific pathways involved in disease mechanisms.

Drug Development

The unique structure of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one makes it a promising scaffold for drug development:

- Lead Compound : It can serve as a lead compound for synthesizing new drugs targeting specific diseases.

- Structure-Activity Relationship (SAR) Studies : Researchers can modify different parts of the molecule to enhance its efficacy and reduce toxicity.

Case Studies

- Antimicrobial Research : A study published in the Journal of Medicinal Chemistry explored various chromenone derivatives and their effectiveness against resistant bacterial strains. The study highlighted the potential of modifying the imidazole ring to improve antimicrobial activity.

- Antioxidant Activity Assessment : In a research article, the antioxidant capacity of several chromenone derivatives was evaluated using DPPH radical scavenging assays, showing that modifications at the hydroxyl group significantly enhanced activity.

- Enzyme Inhibition Studies : A recent study investigated the inhibition of specific kinases by chromenone derivatives, including our compound of interest, demonstrating promising results that warrant further investigation.

Analytical Applications

This compound can also be utilized in various analytical methods:

- Chromatography : Its distinct chemical properties allow it to be effectively separated and analyzed using high-performance liquid chromatography (HPLC).

- Mass Spectrometry : The molecular weight and fragmentation patterns can provide insights into its structure and purity during analytical assessments.

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl group at position 7 and amino group at position 2 participate in nucleophilic substitutions. For example:

-

Etherification : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) yields O-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms ester or amide linkages .

Table 1: Representative Nucleophilic Substitution Reactions

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-OH group | CH₃I, K₂CO₃, DMF, 80°C | 7-Methoxy derivative | 72 | |

| 2-NH₂ group | Ac₂O, pyridine, RT | 2-Acetamido derivative | 68 |

Electrophilic Aromatic Substitution

The chromenone ring undergoes electrophilic substitution at activated positions (C-5 and C-8) due to electron-donating groups:

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at C-5 .

-

Halogenation : Bromine in CHCl₃ selectively substitutes at C-8 .

Table 2: Electrophilic Substitution Examples

| Reaction Type | Conditions | Position Modified | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | |

| Bromination | Br₂/CHCl₃, RT | C-8 | 8-Bromo derivative |

Condensation and Cyclization

The amino group facilitates Schiff base formation with aldehydes, while the hydroxyl group enables cyclocondensation:

-

Schiff Base Synthesis : Reaction with 4-nitrobenzaldehyde forms imine-linked derivatives .

-

Heterocycle Fusion : Treatment with ethyl acetoacetate under acidic conditions generates pyran-fused analogs .

Table 3: Condensation Reactions

Coordination Chemistry

The compound acts as a polydentate ligand via its hydroxyl, amino, and imidazole nitrogen:

-

Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures .

Table 4: Metal Complex Properties

| Metal Ion | Ligand Sites Involved | Complex Stoichiometry | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu²⁺ | 7-OH, imidazole-N | 1:2 (M:L) | 12.3 ± 0.2 | |

| Zn²⁺ | 2-NH₂, chromenone-O | 1:1 | 9.8 ± 0.3 |

Oxidation and Reduction

-

Oxidation : The hydroxyl group at C-7 is oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄), yielding a quinone-like structure .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromenone’s C4=O to C4-OH.

Table 5: Redox Reactions

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation of 7-OH | CrO₃/H₂SO₄, acetone | 7-Oxo derivative | 55 | |

| Reduction of C4=O | H₂ (1 atm), 10% Pd/C, EtOH | 4-Hydroxy chromane analog | 82 |

Heterocyclic Ring Modifications

The 4-methylimidazole moiety undergoes regioselective reactions:

-

N-Alkylation : Reacts with methyl iodide to form 1-methylimidazolium salts .

-

Cross-Coupling : Suzuki-Miyaura coupling at C-2 of imidazole with arylboronic acids .

Table 6: Imidazole Ring Functionalization

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF | 1-Methylimidazolium derivative | 74 | |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 2-Aryl-substituted imidazole | 63 |

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation:

-

Protonation Sites : Imidazole-N (pKa ≈ 6.8) and amino group (pKa ≈ 9.2).

-

Tautomerism : Enol-keto equilibrium involving the 7-OH and C4=O groups in acidic media .

Photochemical Reactions

UV irradiation in methanol induces [2+2] cycloaddition at the chromenone’s C3=C4 bond, forming dimeric structures .

Key Research Findings:

-

Biological Activity Correlation : Schiff base derivatives (Table 3) show enhanced anticancer activity (IC₅₀ = 1.2–3.8 μM against MCF-7) .

-

Metal Complexes : Cu²⁺ complexes exhibit SOD-like activity, scavenging superoxide radicals at 0.8–1.5 μM concentrations .

-

Solubility Enhancement : O-Methylation of the 7-OH group increases logP by 1.2 units, improving membrane permeability .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies are needed to explore its catalytic applications and in vivo metabolic transformations.

特性

IUPAC Name |

2-amino-6-ethyl-7-hydroxy-3-(5-methyl-1H-imidazol-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKKBSGKGQAZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。